Methyl 2-bromo-3-cyclopentylpropanoate
Description
Methyl 2-bromo-3-cyclopentylpropanoate is a carboxylic acid ester characterized by a bromine atom at the alpha-position relative to the carbonyl group and a cyclopentyl moiety at the beta-position. While specific research on this exact molecule is not extensively documented, its structural motifs suggest a rich and varied reactivity profile, making it a molecule of significant interest for synthetic chemists.
Halogenated esters, particularly α-halo esters, are a well-established class of compounds in organic synthesis. wikipedia.org The presence of a halogen atom on the carbon adjacent to the ester functionality profoundly influences the molecule's electronic properties and reactivity. The electronegative bromine atom in this compound exerts a strong electron-withdrawing inductive effect, which increases the electrophilicity of the α-carbon. This makes the α-carbon highly susceptible to nucleophilic attack. libretexts.org
Furthermore, the protons on the α-carbon of α-halo esters are more acidic than those in their non-halogenated counterparts, facilitating the formation of enolates under basic conditions. This dual reactivity—susceptibility to nucleophilic substitution and the ability to form enolates—is the cornerstone of the synthetic versatility of α-halogenated esters. wikipedia.org
A common method for the synthesis of α-bromo esters is through the Hell-Volhard-Zelinsky reaction, which involves the treatment of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide, followed by esterification. libretexts.orgjove.com
The true value of this compound lies in its potential as a versatile building block in organic synthesis. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups at the α-position. jove.com This includes the synthesis of α-hydroxy, α-amino, and α-azido esters, which are valuable precursors for various biologically active molecules. wikipedia.orglibretexts.org
One of the most significant applications of α-bromo esters is in the Reformatsky reaction . byjus.comwikipedia.orgnumberanalytics.com This reaction involves the treatment of an α-halo ester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester. byjus.comnumberanalytics.com In the case of this compound, its reaction with a carbonyl compound would yield a β-hydroxy ester bearing a cyclopentyl group, a common structural motif in natural products and pharmaceuticals. The organozinc reagent, often referred to as a Reformatsky enolate, is less reactive than Grignard reagents or organolithiums, which allows for its selective addition to the carbonyl group without reacting with the ester functionality. wikipedia.orgorganic-chemistry.org
The general mechanism of the Reformatsky reaction involves the oxidative addition of zinc to the carbon-bromine bond to form an organozinc intermediate. This intermediate then coordinates with the carbonyl oxygen of the aldehyde or ketone, followed by a rearrangement to form a new carbon-carbon bond. byjus.comwikipedia.org
Another important transformation involving α-halo esters is the Darzens reaction , where they react with aldehydes or ketones in the presence of a base to yield α,β-epoxy esters (glycidic esters). wikipedia.org These glycidic esters are valuable intermediates for the synthesis of aldehydes, ketones, and other functionalized molecules.
Below is a representative table of the general properties and reactivity of α-bromo esters, which can be extrapolated to this compound.
| Property/Reaction | Description |
| Physical State | Typically liquids or low-melting solids. |
| Key Functional Groups | Ester (-COOR), α-Bromine (-Br) |
| Reactivity at α-carbon | Electrophilic, susceptible to S\N2 reactions. |
| Acidity of α-proton | Increased due to the electron-withdrawing effect of the bromine and ester groups. |
| Reformatsky Reaction | Reacts with aldehydes/ketones and zinc to form β-hydroxy esters. byjus.com |
| Darzens Reaction | Reacts with aldehydes/ketones in the presence of a base to form α,β-epoxy esters. wikipedia.org |
| Nucleophilic Substitution | The bromine atom can be displaced by a variety of nucleophiles (e.g., N3-, CN-, OH-). jove.com |
While the general chemistry of α-bromo esters is well-established, the specific reactivity and synthetic applications of this compound remain a largely unexplored area. The presence of the cyclopentyl group could introduce interesting stereochemical outcomes in its reactions, a facet that warrants investigation.
Future research could focus on several key areas:
Stereoselective Reactions: Investigating the diastereoselectivity of the Reformatsky and Darzens reactions using this compound with chiral aldehydes or ketones. The bulky cyclopentyl group could influence the facial selectivity of the reaction.
Synthesis of Novel Scaffolds: Utilizing this compound as a starting material for the synthesis of novel cyclopentane-containing heterocyclic compounds or complex natural product analogues.
Development of New Methodologies: Exploring the use of this compound in modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, to forge new carbon-carbon and carbon-heteroatom bonds.
Application in Medicinal Chemistry: The resulting β-hydroxy esters and other derivatives could be screened for potential biological activity, as the cyclopentane (B165970) ring is a feature in many bioactive molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromo-3-cyclopentylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO2/c1-12-9(11)8(10)6-7-4-2-3-5-7/h7-8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRYTPZFAFCZGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCCC1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201289520 | |
| Record name | Methyl α-bromocyclopentanepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201289520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1191453-82-3 | |
| Record name | Methyl α-bromocyclopentanepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1191453-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl α-bromocyclopentanepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201289520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Reactions Involving Methyl 2 Bromo 3 Cyclopentylpropanoate
Nucleophilic Substitution Pathways
Methyl 2-bromo-3-cyclopentylpropanoate, being a secondary alkyl halide, is susceptible to both unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution mechanisms. The prevailing pathway is determined by factors such as the nucleophile's strength, solvent properties, and steric hindrance around the electrophilic carbon.
The SN1 mechanism proceeds through a multi-step pathway initiated by the formation of a carbocation intermediate. This pathway is generally favored for tertiary and, under certain conditions, secondary alkyl halides, particularly in the presence of polar protic solvents and weak nucleophiles. pearson.comlibretexts.org
The rate-determining step is the spontaneous dissociation of the carbon-bromine bond to form a bromide ion and a secondary carbocation. pearson.com The stability of this carbocation is a critical factor governing the reaction rate. While secondary carbocations are less stable than tertiary ones, they can serve as intermediates in SN1 reactions.
Analysis of S<sub>N</sub>1 Mechanisms and Carbocation Intermediates
Investigation of Carbocation Rearrangements (e.g., Hydride and Alkyl Shifts)
A key characteristic of reactions involving carbocation intermediates is their propensity to rearrange to form a more stable species. masterorganicchemistry.com In the case of the secondary carbocation formed from this compound, a 1,2-hydride shift is highly probable. This involves the migration of a hydrogen atom with its pair of electrons from the adjacent carbon (C3) to the positively charged carbon (C2).
This rearrangement transforms the less stable secondary carbocation into a more stable tertiary carbocation, where the positive charge is located on the carbon atom of the cyclopentyl ring. youtube.comjcu.edu This tertiary carbocation is stabilized by the electron-donating inductive effects of the three adjacent alkyl groups. chemistrysteps.comcureffi.org The subsequent nucleophilic attack will then occur at this new, more stable center, leading to a rearranged product. Such rearrangements are common in SN1 reactions of secondary alkyl halides where a more stable carbocation can be formed nearby. masterorganicchemistry.com
Solvent Effects on SN1 Reactivity
The choice of solvent has a profound impact on the rate of SN1 reactions. Polar protic solvents, such as water, alcohols, and carboxylic acids, are particularly effective at promoting the SN1 pathway. libretexts.orglibretexts.org These solvents can stabilize both the departing leaving group (bromide anion) and the carbocation intermediate through strong ion-dipole interactions and hydrogen bonding. libretexts.org
The ability of the solvent to solvate ions is often measured by its dielectric constant. A higher dielectric constant indicates a greater ability to insulate opposite charges, thereby stabilizing the separated carbocation and anion and lowering the activation energy for the initial ionization step. libretexts.org For instance, solvolysis reactions, where the solvent itself acts as the nucleophile, are classic examples of SN1 processes. cureffi.org
| Solvent | Solvent Type | Dielectric Constant (Approx.) | Predicted Relative Rate |
|---|---|---|---|
| Water (H₂O) | Polar Protic | 80 | Very High |
| Formic Acid (HCOOH) | Polar Protic | 58 | High |
| Methanol (CH₃OH) | Polar Protic | 33 | Moderate |
| Ethanol (CH₃CH₂OH) | Polar Protic | 24 | Moderate-Low |
| Acetone ((CH₃)₂CO) | Polar Aprotic | 21 | Very Low |
| Hexane (C₆H₁₄) | Non-polar | 2 | Negligible |
The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. libretexts.org The rate of this reaction is highly sensitive to steric hindrance. chemistrysteps.comlibretexts.org
For this compound, the electrophilic carbon is secondary, which is already significantly slower to react via an SN2 pathway than a primary carbon. youtube.com Furthermore, the molecule presents considerable steric bulk around the reaction center. The adjacent cyclopentyl group is a large, non-linear substituent that effectively shields the backside of the electrophilic carbon, impeding the approach of a nucleophile. stackexchange.com The methyl ester group also contributes to this steric crowding. This significant steric hindrance destabilizes the crowded five-coordinate transition state of the SN2 reaction, increasing the activation energy and dramatically slowing the reaction rate. libretexts.orglibretexts.org Therefore, the SN2 pathway is expected to be highly disfavored for this substrate, especially with bulky nucleophiles. youtube.com
| Factor | Favors SN1 Pathway | Favors SN2 Pathway |
|---|---|---|
| Substrate | Secondary halide (can form a rearranged, more stable tertiary carbocation) | Secondary halide (hindered by bulky cyclopentyl group, disfavored) |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong, unhindered (e.g., I⁻, CN⁻) |
| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) |
| Stereochemistry | Racemization (attack on planar carbocation) | Inversion of configuration |
| Rearrangement | Likely (1,2-hydride shift) | Not possible |
The regioselectivity and stereochemistry of substitution reactions are dictated by the operative mechanism.
SN1 Pathway : If the reaction proceeds via an SN1 mechanism, the initial formation of a planar carbocation intermediate leads to a loss of stereochemical information at the reaction center. The incoming nucleophile can attack either face of the p-orbital with roughly equal probability, resulting in a racemic or near-racemic mixture of products. masterorganicchemistry.com Furthermore, due to the likely hydride shift, the nucleophile will predominantly attack the C3 position, leading to a rearranged product.
SN2 Pathway : In the unlikely event of an SN2 reaction, the mechanism dictates a specific stereochemical outcome. The backside attack of the nucleophile results in a complete inversion of the stereocenter at C2, a phenomenon known as the Walden inversion. This pathway is highly stereospecific.
Elimination Reaction Mechanisms
In the presence of a base, this compound can undergo elimination reactions (dehydrobromination) to form alkenes, often competing with substitution reactions. mgscience.ac.in Both E1 and E2 mechanisms are possible for this secondary alkyl halide.
E2 Mechanism : This bimolecular, concerted mechanism is favored by strong, bulky bases (e.g., potassium tert-butoxide). libretexts.org The base removes a proton from a carbon adjacent to the one bearing the bromine (a β-hydrogen), while simultaneously the C-Br bond breaks and a double bond forms. mgscience.ac.in There are two types of β-hydrogens in the molecule: one on C3 and two on the CH₂ of the ester side chain (if we consider the potential for ester enolate chemistry, though C-H bonds on C3 are more typical for elimination). The regioselectivity of the E2 reaction is governed by Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product. libretexts.org Therefore, removal of the proton from C3 would lead to the more substituted alkene, which is expected to be the major product, especially with a small, strong base. A bulky base might favor the formation of the less substituted alkene (Hofmann product) due to steric hindrance. libretexts.org
E1 Mechanism : This unimolecular mechanism proceeds through the same carbocation intermediate as the SN1 reaction and is therefore favored under the same conditions (polar protic solvent, weak base). mgscience.ac.in The E1 reaction competes directly with the SN1 reaction. After the carbocation is formed (and potentially rearranged), a weak base (often the solvent) removes an adjacent proton to form the double bond. study.com Similar to the E2 reaction, the E1 pathway will also favor the formation of the most stable, more substituted alkene according to Zaitsev's rule. libretexts.org
E1 and E2 Pathway Characterization
Elimination reactions of this compound can proceed through either a unimolecular (E1) or bimolecular (E2) pathway, dictated primarily by the strength of the base and the polarity of the solvent. libretexts.orgchemistry.coach
The E2 mechanism is a concerted, one-step process where a base abstracts a proton from a carbon adjacent to the leaving group (the β-carbon), simultaneously with the departure of the bromide ion and the formation of a π-bond. pharmaguideline.com This pathway is favored by the use of strong, non-polarizable bases, such as alkoxides (e.g., sodium ethoxide, potassium tert-butoxide). chemistry.coach The reaction kinetics are second-order, being dependent on the concentration of both the alkyl halide and the base. libretexts.org
Conversely, the E1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a secondary carbocation intermediate. pharmaguideline.com This is followed by a rapid deprotonation by a weak base to form the alkene. scribd.com E1 pathways are favored under conditions involving weak bases (e.g., water, ethanol) and polar protic solvents, which can stabilize the carbocation intermediate through solvation. libretexts.org The rate of an E1 reaction is first-order, depending only on the concentration of the substrate. scribd.com
| Factor | E1 Pathway | E2 Pathway |
|---|---|---|
| Base | Weak (e.g., H₂O, ROH) | Strong (e.g., RO⁻, OH⁻) |
| Solvent | Polar Protic (e.g., ethanol, water) | Aprotic or less polar solvents |
| Kinetics | First-order (rate = k[Substrate]) | Second-order (rate = k[Substrate][Base]) |
| Intermediate | Carbocation | None (concerted transition state) |
Stereochemical Outcomes (e.g., Zaitsev vs. Hofmann Product Formation, E/Z Isomerism)
The elimination reaction of this compound can yield different isomeric products depending on which β-hydrogen is removed.
Regioselectivity: Zaitsev vs. Hofmann
The structure of the substrate offers two distinct β-carbons from which a proton can be abstracted: one on the propanoate chain and one on the cyclopentyl ring.
Zaitsev Product: Abstraction of the proton from the carbon adjacent to the ester group leads to the more substituted and thermodynamically more stable alkene, Methyl 2-cyclopentylacrylate. According to Zaitsev's rule, this is typically the major product when using small, strong bases like sodium ethoxide.
Hofmann Product: Abstraction of a proton from the less sterically hindered cyclopentyl ring results in the less substituted alkene, Methyl 2-bromo-3-(cyclopent-1-en-1-yl)propanoate. The formation of this product is favored when using a sterically bulky base, such as potassium tert-butoxide (t-BuOK). chemistrysteps.commasterorganicchemistry.com The large size of the base makes it difficult to access the more sterically hindered proton, leading to preferential abstraction from the more accessible position. youtube.comyoutube.com
Stereoselectivity: E/Z Isomerism
The Zaitsev product can exist as E and Z stereoisomers. The E2 reaction is stereospecific, requiring an anti-periplanar geometry between the abstracted β-hydrogen and the bromine leaving group in the transition state. This conformational requirement dictates which stereoisomer is formed. Typically, the transition state leading to the more stable trans (E) alkene is favored.
The E1 reaction is not stereospecific due to its planar carbocation intermediate. While rotation around the single bond is possible, the formation of the more stable, less sterically hindered trans (E) isomer is generally preferred.
| Base | Type | Predicted Major Product | Governing Rule |
|---|---|---|---|
| Sodium Ethoxide (NaOEt) | Small, Strong | Methyl 2-cyclopentylacrylate (Zaitsev) | Zaitsev's Rule |
| Potassium tert-Butoxide (t-BuOK) | Bulky, Strong | Methyl 2-bromo-3-(cyclopent-1-en-1-yl)propanoate (Hofmann) | Hofmann's Rule |
Competition Between Substitution and Elimination Processes
As a secondary alkyl halide, this compound is susceptible to both substitution (SN1/SN2) and elimination (E1/E2) reactions, with the outcome largely dependent on the nature of the nucleophile/base and the reaction conditions. chemguide.co.uklibretexts.org
Strong, Unhindered Bases/Nucleophiles: Reagents like hydroxide (B78521) or ethoxide can act as both strong bases and good nucleophiles, leading to a mixture of E2 and SN2 products. libretexts.org Higher temperatures and concentrated base solutions tend to favor the E2 pathway. chemguide.co.uk
Strong, Bulky Bases: Sterically hindered bases such as potassium tert-butoxide are poor nucleophiles. They favor E2 elimination significantly because steric hindrance prevents them from attacking the carbon atom directly, making proton abstraction the much more likely pathway. libretexts.orgchadsprep.com
Weak Bases/Weak Nucleophiles: In polar protic solvents, weak bases and nucleophiles like water or ethanol lead to a competition between E1 and SN1 reactions. Both pathways proceed through a common carbocation intermediate, and a mixture of substitution and elimination products is typically observed. pearson.com
Good Nucleophiles/Weak Bases: Species like the iodide ion (I⁻) or acetate (CH₃COO⁻) are good nucleophiles but weak bases. Under these conditions, the SN2 reaction is the predominant pathway. libretexts.org
Radical Reaction Pathways and Intermediates
In the presence of a radical initiator, such as UV light or peroxides, alkyl halides can undergo radical reactions. libretexts.org The mechanism proceeds through a chain reaction involving three distinct stages: initiation, propagation, and termination. transformationtutoring.com
Initiation: The reaction begins with the homolytic cleavage of a weak bond to generate two radicals. For instance, UV light can cleave a bromine molecule (Br₂) into two bromine radicals. libretexts.org
Propagation: A bromine radical can then abstract a hydrogen atom from the substrate to form the most stable possible carbon radical. In the case of this compound, hydrogen abstraction would preferentially occur at the tertiary carbon of the cyclopentyl ring, as tertiary radicals are more stable than secondary or primary radicals. This new alkyl radical can then react with another molecule of Br₂, propagating the chain. libretexts.org
Termination: The reaction concludes when two radicals combine to form a stable, non-radical molecule. transformationtutoring.com This can occur through the combination of two bromine radicals, two alkyl radicals, or an alkyl radical and a bromine radical.
Advanced Mechanistic Probes (e.g., Deuterium (B1214612) Labeling Studies)
Deuterium labeling is a powerful tool for elucidating reaction mechanisms by investigating the kinetic isotope effect (KIE). jcu.edu The C-D bond is stronger than the C-H bond, so if a C-H bond is broken in the rate-determining step of a reaction, substituting that hydrogen with deuterium will cause a measurable decrease in the reaction rate. libretexts.org
Distinguishing E2 from E1: For an E2 reaction, the abstraction of a β-hydrogen is part of the concerted, rate-determining step. Therefore, replacing the β-hydrogens in this compound with deuterium would result in a significant primary kinetic isotope effect (typically kH/kD ≈ 3–8). libretexts.org This observation would provide strong evidence for an E2 mechanism. libretexts.org In contrast, for an E1 reaction, the β-hydrogen is removed after the rate-determining step (carbocation formation). Consequently, deuterating the β-position would produce a negligible or small secondary KIE, allowing for a clear distinction between the two pathways. acs.org
Investigating Rearrangements: Deuterium can also be used as a label to track the movement of atoms during reactions that may involve rearrangements, such as those proceeding through carbocation intermediates. jcu.edu
Applications of Methyl 2 Bromo 3 Cyclopentylpropanoate in Advanced Organic Synthesis
Utilization as a Precursor for Complex Molecular Architectures
The strategic placement of the bromine atom in Methyl 2-bromo-3-cyclopentylpropanoate makes it an excellent precursor for the synthesis of more intricate molecular structures. The high reactivity of the α-bromo ester functionality allows for its conversion into various other functional groups, thereby enabling the construction of complex molecular frameworks.
In the realm of medicinal chemistry, the development of novel molecular entities often relies on the availability of versatile starting materials. This compound can serve as a key intermediate in the synthesis of various pharmaceutical compounds. The cyclopentyl group is a common structural motif in many biologically active molecules, and the propanoate chain can be further elaborated. The α-bromo group can be substituted by a variety of nucleophiles, including amines, thiols, and azides, to introduce new functionalities that are crucial for the biological activity of the target drug molecule.
For instance, the reaction of this compound with a primary or secondary amine can lead to the formation of α-amino esters, which are precursors to peptides and other nitrogen-containing bioactive molecules. The general scheme for such a reaction is presented below:
Reaction Scheme: Synthesis of α-Amino Esters
| Reactant | Product | Reagents and Conditions |
| This compound | Methyl 2-(dialkylamino)-3-cyclopentylpropanoate | R₂NH, polar aprotic solvent (e.g., DMF, CH₃CN), base (e.g., K₂CO₃) |
| This compound | Methyl 2-azido-3-cyclopentylpropanoate | Sodium azide (B81097) (NaN₃), DMSO, 50-70 °C |
This table presents hypothetical yet chemically plausible reaction conditions.
The structural features of this compound also make it a valuable building block in the synthesis of agrochemicals and dyestuffs. In the agrochemical industry, the introduction of a cyclopentyl group can enhance the lipophilicity of a molecule, which can improve its penetration through plant cuticles or insect exoskeletons. The ester and bromo functionalities provide handles for further chemical modifications to fine-tune the biological activity and environmental profile of the resulting pesticide or herbicide.
In dyestuff synthesis, the core structure of this compound can be incorporated into larger chromophoric systems. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with aromatic amines or other dye precursors to form amide or ester linkages, thereby extending the conjugated system and influencing the color of the dye.
Carbon-Carbon Bond Forming Reactions
One of the most significant applications of this compound in organic synthesis is its participation in carbon-carbon bond-forming reactions. These reactions are fundamental to the construction of the carbon skeletons of complex organic molecules.
While the bromine atom in this compound is not directly suitable for the formation of a Grignard reagent due to the presence of the adjacent ester group, the compound can react with pre-formed Grignard reagents. The electrophilic carbonyl carbon of the ester is susceptible to nucleophilic attack by the carbanionic carbon of the Grignard reagent. This reaction typically results in the formation of a tertiary alcohol after the addition of two equivalents of the Grignard reagent. libretexts.org
Reaction Scheme: Grignard Reaction
| Grignard Reagent | Product | Conditions |
| Methylmagnesium bromide (CH₃MgBr) | 3-bromo-4-cyclopentyl-2-methylpentan-2-ol | Anhydrous diethyl ether or THF, followed by acidic workup (e.g., NH₄Cl(aq)) |
| Phenylmagnesium bromide (C₆H₅MgBr) | 2-bromo-1-cyclopentyl-3,3-diphenylpropan-3-ol | Anhydrous diethyl ether or THF, followed by acidic workup |
This table presents expected products from the reaction with Grignard reagents based on established chemical principles. libretexts.org
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While these reactions typically involve aryl or vinyl halides, under specific conditions, alkyl halides can also participate. This compound could potentially undergo Suzuki, Stille, or Hiyama cross-coupling reactions with appropriate organoboron, organotin, or organosilicon reagents, respectively. These reactions would result in the substitution of the bromine atom with an aryl, vinyl, or alkyl group, leading to the formation of α-substituted esters.
The success of such reactions would be highly dependent on the choice of catalyst, ligand, and reaction conditions to favor the desired cross-coupling pathway over potential side reactions such as β-hydride elimination.
Hypothetical Suzuki Cross-Coupling Reaction
| Coupling Partner | Catalyst/Ligand | Product |
| Phenylboronic acid | Pd(PPh₃)₄, SPhos | Methyl 2-phenyl-3-cyclopentylpropanoate |
| Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf), Cs₂CO₃ | Methyl 2-vinyl-3-cyclopentylpropanoate |
This table outlines hypothetical conditions for Suzuki cross-coupling reactions, which are known to be challenging for unactivated alkyl bromides.
The Reformatsky reaction is a classic method for the formation of β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of zinc metal. wikipedia.org this compound is an ideal substrate for this reaction. The reaction proceeds through the formation of an organozinc intermediate, which then adds to the carbonyl group of an aldehyde or ketone. byjus.com
This reaction is particularly useful as it allows for the formation of a new carbon-carbon bond and a hydroxyl group in a single step, providing a rapid entry to more complex and functionalized molecules.
Reaction Scheme: Reformatsky Reaction
| Carbonyl Compound | Product | Conditions |
| Acetone | Methyl 3-cyclopentyl-2-(1-hydroxy-1-methylethyl)propanoate | Zinc dust, THF or benzene, reflux |
| Benzaldehyde | Methyl 3-cyclopentyl-2-(hydroxy(phenyl)methyl)propanoate | Activated zinc, THF, sonication |
This table illustrates the expected products of a Reformatsky reaction with different carbonyl partners. wikipedia.org
In-Depth Analysis of this compound in Advanced Organic Synthesis
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no specific, publicly available research detailing the applications of This compound in the advanced organic synthesis contexts outlined in the requested article structure. Searches for this particular compound did not yield documented examples of its use in the specified areas of chiral compound synthesis, cycloaddition reactions, ring expansions/contractions, or its integration into total synthesis strategies.
The requested outline is highly specific, focusing on applications such as the preparation of optically active amino acid derivatives, its use as a chiral auxiliary, and its role in cycloaddition and total synthesis. While these are significant areas of modern organic chemistry, the scientific literature does not appear to connect them to the specific substrate, this compound.
Therefore, it is not possible to generate a scientifically accurate and informative article that strictly adheres to the provided outline for this specific chemical compound. The necessary research findings and data tables detailing its derivatization, reaction profiles, and integration into synthetic strategies are not present in the available literature.
To provide an article that is both thorough and scientifically accurate, documented evidence of the compound's use in these specific applications is required. Without such evidence, any generated content would be speculative and would not meet the required standards of scientific validity.
Table of Mentioned Compounds
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment of Bromo Esters
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the atomic connectivity and chemical environment.
High-resolution ¹H NMR spectroscopy allows for the identification of distinct proton environments within the Methyl 2-bromo-3-cyclopentylpropanoate molecule. The chemical shift (δ), integration, and signal multiplicity (splitting pattern) of each proton signal are key to assigning the structure.
The expected ¹H NMR spectrum would exhibit several distinct signals corresponding to the methoxy (B1213986) group protons, the protons of the cyclopentyl ring, and the protons on the propanoate backbone. The electron-withdrawing effects of the bromine atom and the ester group significantly influence the chemical shifts of nearby protons, causing them to appear at a lower field (higher ppm values).
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -OCH₃ | 3.7 - 3.8 | Singlet (s) | 3H |
| -CH(Br)- | 4.2 - 4.4 | Triplet (t) or Doublet of Doublets (dd) | 1H |
| -CH₂- | 1.8 - 2.2 | Multiplet (m) | 2H |
| Cyclopentyl -CH- | 1.9 - 2.3 | Multiplet (m) | 1H |
The methoxy protons (-OCH₃) are expected to appear as a sharp singlet, being chemically unique and without adjacent protons for coupling.
The proton on the carbon bearing the bromine atom (-CH(Br)-) is anticipated to be the most downfield of the aliphatic protons due to the deshielding effect of the adjacent bromine and ester carbonyl group. Its multiplicity will depend on the coupling with the adjacent methylene (B1212753) (-CH₂-) protons. docbrown.info
The protons of the cyclopentyl ring and the methylene group of the propanoate chain will appear as a complex series of multiplets in the upfield region of the spectrum.
¹³C NMR spectroscopy provides critical information about the carbon framework of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal, allowing for a carbon count and insight into the functional groups present. libretexts.org
For this compound, eight distinct signals are expected in the broadband proton-decoupled ¹³C NMR spectrum. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | 168 - 172 |
| -OCH₃ | 52 - 55 |
| -CH(Br)- | 45 - 55 |
| -CH₂- | 35 - 45 |
| Cyclopentyl -CH- | 38 - 48 |
The carbonyl carbon (C=O) of the ester group is the most deshielded and will appear at the lowest field (168-172 ppm). libretexts.orglibretexts.org
The carbon atom bonded to the bromine (-CH(Br)-) will be found significantly downfield compared to a standard alkyl carbon due to the electronegativity of the halogen. docbrown.info
The methoxy carbon (-OCH₃) appears in a characteristic region around 52-55 ppm. libretexts.org
The carbons of the cyclopentyl ring and the methylene group will resonate in the typical aliphatic region of the spectrum. libretexts.orglibretexts.org
Two-dimensional (2D) NMR experiments are powerful for confirming the complex structure of molecules like this compound by revealing correlations between nuclei. slideshare.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For the target molecule, COSY would show correlations between the -CH(Br)- proton and the adjacent -CH₂- protons, as well as among the protons within the cyclopentyl ring system. This helps to piece together the proton connectivity throughout the molecule.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu Each cross-peak in the spectrum corresponds to a C-H bond, providing a definitive assignment of which protons are attached to which carbons. This is invaluable for assigning the complex signals from the cyclopentyl moiety.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This technique is particularly useful for determining the stereochemistry and conformation of the molecule, for example, the relative orientation of substituents on the cyclopentyl ring and the propanoate chain.
Deuterium (B1214612) (²H) NMR spectroscopy is a specialized technique primarily used in mechanistic studies. studymind.co.uk While not a standard method for initial structural elucidation, it is highly effective for tracing the path of hydrogen atoms in a chemical reaction. acs.org
In the context of this compound, deuterium labeling could be employed to investigate reaction mechanisms such as elimination (dehydrobromination) or substitution reactions. For example, by synthesizing a version of the molecule with deuterium atoms at specific positions, one could follow the course of a base-catalyzed elimination reaction. The presence or absence of deuterium in the products, as determined by ¹H NMR, ²H NMR, or mass spectrometry, would provide clear evidence for the reaction pathway, such as distinguishing between E1 and E2 mechanisms. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies, which are characteristic of the bonds present. docbrown.info
The IR spectrum of this compound is expected to show several key absorption bands that confirm its structure.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester Carbonyl | C=O Stretch | 1735 - 1750 | Strong |
| Ester C-O | C-O Stretch | 1150 - 1250 | Strong |
| Alkyl C-H | C-H Stretch | 2850 - 2960 | Medium to Strong |
The most prominent peak in the spectrum will be the strong absorption from the ester carbonyl (C=O) stretch, typically appearing around 1735-1750 cm⁻¹. docbrown.info
A strong band corresponding to the C-O stretching of the ester group will be visible in the 1150-1250 cm⁻¹ region.
The presence of the cyclopentyl and propanoate alkyl groups will be confirmed by C-H stretching vibrations just below 3000 cm⁻¹. docbrown.info
The C-Br stretching vibration is expected in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹, confirming the presence of the bromo-substituent. docbrown.info
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio.
For this compound (C₉H₁₅BrO₂), the mass spectrum would exhibit a characteristic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in the molecular ion appearing as a pair of peaks (M⁺ and M⁺+2) of almost equal intensity. docbrown.info
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Comments |
|---|---|---|
| [M]⁺ (with ⁷⁹Br) | 234 | Molecular Ion |
| [M+2]⁺ (with ⁸¹Br) | 236 | Isotopic Peak, ~1:1 ratio with M⁺ |
| [M - OCH₃]⁺ | 203 / 205 | Loss of the methoxy group |
| [M - COOCH₃]⁺ | 175 / 177 | Loss of the carbomethoxy group |
Molecular Ion Peak: The molecular ion peaks are expected at m/z 234 (for the molecule containing ⁷⁹Br) and m/z 236 (for the molecule containing ⁸¹Br). The near-equal intensity of these two peaks is a definitive indicator of a single bromine atom in the molecule. docbrown.info
Fragmentation Pattern: The molecule is expected to fragment in predictable ways under ionization. Common fragmentation pathways would include the loss of the methoxy radical (-OCH₃) to give ions at m/z 203/205, or the loss of the entire carbomethoxy group (-COOCH₃) resulting in ions at m/z 175/177. Another significant peak would likely correspond to the cyclopentyl cation at m/z 69. Analysis of these fragment ions helps to confirm the different structural components of the molecule. docbrown.info
In-Depth Analysis of this compound: A Review of Advanced Spectroscopic and Analytical Methodologies
Despite a comprehensive search of scientific literature and chemical databases, specific experimental data for the compound "this compound" pertaining to advanced spectroscopic and analytical methodologies is not publicly available. As such, it is not possible to provide a detailed article with research findings, data tables, and in-depth analysis for the specified sections and subsections without resorting to speculation or fabricating information.
The requested article structure, focusing on High-Resolution Mass Spectrometry (HRMS), fragmentation patterns, chiroptical methods (Chiral HPLC, Optical Rotation, and Circular Dichroism), and X-ray crystallography, requires specific, published experimental results for "this compound." The absence of such data in the public domain prevents a scientifically accurate and informative response that adheres to the user's strict outline and content requirements.
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Theoretical and Computational Chemistry Studies of Methyl 2 Bromo 3 Cyclopentylpropanoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on solving the Schrödinger equation, can predict a wide range of molecular characteristics with high accuracy.
Electronic Structure Analysis (e.g., Molecular Orbitals, Charge Distribution)
The electronic structure dictates the chemical reactivity and physical properties of Methyl 2-bromo-3-cyclopentylpropanoate. Density Functional Theory (DFT) is a common and effective method for this analysis. nih.gov
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. For an α-bromo ester, the HOMO is typically associated with the lone pairs of the oxygen and bromine atoms, while the LUMO is often the σ* anti-bonding orbital of the C-Br bond. The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity.
Charge Distribution: Analysis of the charge distribution reveals the molecule's polarity and potential sites for nucleophilic or electrophilic attack. The carbonyl carbon is expected to have a significant partial positive charge, making it susceptible to nucleophilic attack. The bromine atom, being highly electronegative, will draw electron density, polarizing the C-Br bond. Methods like Natural Bond Orbital (NBO) analysis can quantify these partial charges.
Below is a hypothetical data table of calculated electronic properties for this compound, based on typical values for similar compounds.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -10.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 9.7 eV |
| Dipole Moment | 2.5 D |
Spectroscopic Parameter Prediction and Validation
Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data for validation. mdpi.com
Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies corresponding to different bond stretches and bends. For this compound, key predicted peaks would include the C=O stretch of the ester group (typically around 1735-1750 cm⁻¹), C-O stretches, and the C-Br stretch (usually in the 500-600 cm⁻¹ region). mdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning experimental spectra and confirming the molecule's structure. The chemical shift of the proton alpha to the bromine and the carbonyl group would be of particular interest. acs.org
A hypothetical table of predicted and experimental spectroscopic data is presented below.
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| IR: C=O Stretch (cm⁻¹) | 1740 | 1745 |
| ¹H NMR: H-C(Br) (ppm) | 4.2 | 4.1 |
| ¹³C NMR: C=O (ppm) | 170 | 169.5 |
Conformational Analysis and Energy Landscape Mapping
The cyclopentyl group and the rotatable bonds in this compound give rise to multiple possible conformations. researchgate.net Conformational analysis aims to identify the most stable conformers and the energy barriers between them. The cyclopentane (B165970) ring itself exists in non-planar conformations like the "envelope" and "twist" forms to relieve ring strain. researchgate.netlibretexts.orgscribd.com Computational methods can map the potential energy surface by systematically rotating the key dihedral angles and calculating the energy of each resulting conformation. This allows for the identification of local and global energy minima, which correspond to the stable conformers. nih.gov
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is a powerful tool for modeling reaction pathways and characterizing transition states. nih.gov For this compound, a key reaction would be nucleophilic substitution at the α-carbon, displacing the bromide ion. researchgate.netmasterorganicchemistry.comacs.org
By modeling the reaction with a nucleophile, the minimum energy path from reactants to products can be calculated. The highest point along this path is the transition state, and its energy determines the activation energy of the reaction. The geometry of the transition state provides insight into the reaction mechanism (e.g., Sₙ1 vs. Sₙ2). For an Sₙ2 reaction, the transition state would feature the incoming nucleophile and the departing bromide ion simultaneously bonded to the α-carbon in a trigonal bipyramidal geometry. researchgate.net
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations can model the behavior of this compound in a solvent, providing insights into solvent effects and intermolecular interactions. acs.orgnih.govresearchgate.netacs.orgpku.edu.cn In an MD simulation, the motion of the molecule and surrounding solvent molecules is simulated over time, governed by classical mechanics. acs.org This allows for the study of how the solvent influences the conformational preferences and reactivity of the solute. For instance, a polar solvent would be expected to stabilize charged intermediates and transition states in a nucleophilic substitution reaction.
Prediction of Stereoselectivity and Regioselectivity
Computational methods can be used to predict the stereoselectivity and regioselectivity of reactions involving this compound. acs.orgarxiv.orgarxiv.org For reactions that create a new chiral center, the relative energies of the transition states leading to the different stereoisomers can be calculated. The stereoisomer formed via the lower energy transition state will be the major product. This is particularly relevant for reactions where the existing stereocenter at the α-carbon influences the formation of a new stereocenter. Similarly, for reactions with multiple possible sites of attack, the activation energies for each pathway can be calculated to predict the regioselectivity. acs.org
Future Research Directions and Emerging Opportunities in Methyl 2 Bromo 3 Cyclopentylpropanoate Chemistry
Development of More Sustainable and Greener Synthetic Routes
The traditional synthesis of α-bromo esters, often relying on methods like the Hell-Volhard-Zelinski reaction, involves harsh reagents such as elemental bromine and phosphorus tribromide, which pose significant environmental and safety concerns. jove.comlibretexts.org Future research must prioritize the development of more ecologically benign synthetic pathways to Methyl 2-bromo-3-cyclopentylpropanoate.
Key areas of investigation should include:
Catalytic Bromination: Moving away from stoichiometric and often hazardous brominating agents is a primary goal. Research into catalytic systems that utilize safer bromine sources is paramount. For instance, using inorganic bromides like sodium bromide in conjunction with an oxidant such as hydrogen peroxide presents a greener alternative. patsnap.com
Atom-Economical Reagents: The use of reagents like N-bromosuccinimide (NBS) in the presence of a catalyst can offer a more atom-economical and selective route to α-bromination compared to elemental bromine. google.com
Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like ionic liquids, supercritical fluids, or even water could drastically reduce the environmental footprint of the synthesis. chemistryjournals.net
| Method | Typical Reagents | Advantages | Drawbacks |
|---|---|---|---|
| Traditional (e.g., Hell-Volhard-Zelinski) | Br₂, PBr₃ | Well-established | Hazardous reagents, corrosive byproducts (HBr), poor atom economy. jove.comlibretexts.org |
| Emerging Greener Route | NaBr, H₂O₂ (oxidant), Acidic Medium | Safer bromine source, less hazardous byproducts (H₂O). patsnap.com | May require optimization for specific substrates. |
| Catalytic Approach | N-bromosuccinimide (NBS), Catalyst | High selectivity, milder conditions, easier handling. google.com | Catalyst cost and recyclability need consideration. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The α-bromo ester moiety is a versatile functional group, primarily known for its susceptibility to nucleophilic substitution (S_N2) reactions and its use in forming carbon-carbon bonds via organometallic intermediates, as seen in the Reformatsky reaction. libretexts.orgacs.org However, the full spectrum of its reactivity, particularly when influenced by the adjacent cyclopentyl group, remains largely unexplored.
Future research could focus on:
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. Investigating the single-electron reduction of the carbon-bromine bond in this compound could open pathways to novel radical-mediated C-C and C-heteroatom bond formations.
Transition Metal-Catalyzed Cross-Coupling: While palladium-catalyzed α-arylation of esters is known, expanding the scope to include this compound with a wider range of coupling partners (e.g., alkyl, alkenyl, and alkynyl fragments) could yield complex and valuable molecules. acs.org The steric hindrance from the cyclopentyl group may present unique challenges and opportunities for selectivity.
Asymmetric Transformations: Developing enantioselective transformations is a cornerstone of modern synthesis. Dynamic kinetic asymmetric reactions, where a racemic starting material is converted into a single enantiomer of the product, could be a highly valuable goal for this compound. rsc.org
| Reaction Class | Potential Reagents/Catalysts | Anticipated Outcome |
|---|---|---|
| Photoredox-Mediated Coupling | Visible light, photocatalyst (e.g., Ir or Ru complex), coupling partner | Formation of new C-C or C-heteroatom bonds at the α-position under mild conditions. |
| Nickel-Catalyzed Cross-Coupling | Ni catalyst, organometallic reagent (e.g., organoboron or organozinc) | Access to α-alkylated or α-vinlyated products. |
| Enzymatic Resolution | Lipases or esterases | Kinetic resolution to obtain enantiomerically enriched starting material or product. |
Application in Supramolecular Chemistry and Materials Science
The unique combination of a polar ester group, a reactive C-Br bond, and a non-polar, rigid cyclopentyl ring makes this compound an intriguing candidate for applications in materials science. The cyclopentyl moiety can influence molecular packing and intermolecular interactions, which are crucial for the bulk properties of materials.
Emerging opportunities include:
Liquid Crystal Design: The rigid cyclopentyl group could act as a mesogenic core, and by replacing the bromine with various functional groups, it may be possible to synthesize novel liquid crystalline materials.
Functional Polymers: The compound could be used as a monomer or a functional initiator in controlled radical polymerization techniques (e.g., Atom Transfer Radical Polymerization, ATRP). This would allow for the synthesis of polymers with pendant cyclopentyl groups, potentially leading to materials with unique thermal or mechanical properties.
Self-Assembled Monolayers (SAMs): After conversion of the ester to a suitable anchoring group (e.g., a carboxylic acid or thiol), the molecule could be used to form self-assembled monolayers on various surfaces, modifying their hydrophobicity and chemical reactivity.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, better heat and mass transfer, and improved scalability. chemistryjournals.net The synthesis and subsequent transformations of this compound are well-suited for this technology.
Future directions in this area are:
Safer Synthesis: Many bromination reactions are highly exothermic. Flow reactors allow for precise temperature control, minimizing the risk of thermal runaways and improving the safety profile of the synthesis.
Automated Derivatization: Integrating a flow reactor with automated platforms would enable the rapid synthesis of a library of derivatives. chemrxiv.org By flowing the newly synthesized this compound directly into a stream containing a nucleophile, a wide array of analogs could be generated efficiently, accelerating drug discovery and materials science research. This iterative process of deprotection, coupling, and purification can be significantly expedited through automation. chemrxiv.org
| Parameter | Batch Processing | Flow Chemistry |
|---|---|---|
| Safety | Potential for thermal runaway with exothermic reactions. | Superior heat dissipation, smaller reaction volumes, enhanced safety. chemistryjournals.net |
| Scalability | Difficult and non-linear scale-up. | Easily scalable by running the system for longer periods. |
| Reaction Control | Gradients in temperature and concentration. | Precise control over temperature, pressure, and residence time. chemistryjournals.net |
| Integration | Challenging to integrate with other processes. | Easily coupled with in-line purification and analysis. chemistryjournals.net |
Advanced Catalyst Design for Highly Selective Transformations
Achieving high levels of selectivity (chemo-, regio-, and stereoselectivity) is a central challenge in modern organic chemistry. For this compound, the development of bespoke catalysts is crucial for unlocking its full synthetic potential.
Prospective research areas include:
Chiral Lewis Acid Catalysis: For reactions involving the carbonyl group, such as asymmetric additions or cycloadditions, the design of chiral Lewis acid catalysts that can effectively differentiate between the two enantiotopic faces of the ester is a key goal.
Enzymatic Catalysis: Biocatalysis offers an environmentally friendly approach to achieving high selectivity under mild conditions. chemistryjournals.net Screening for or engineering enzymes (e.g., dehalogenases, lipases) that can act on this compound could provide access to enantiopure products or derivatives.
Dual-Catalysis Systems: Combining two different catalytic cycles in one pot can enable transformations that are not possible with a single catalyst. For example, merging photoredox catalysis with transition metal or enzymatic catalysis could lead to entirely new ways of functionalizing the molecule.
The exploration of these future research directions will undoubtedly establish this compound as a valuable and versatile building block in the synthetic chemist's toolkit, paving the way for innovations in medicine, materials, and beyond.
Q & A
What are the optimal synthetic routes for Methyl 2-bromo-3-cyclopentylpropanoate, and how can competing side reactions be minimized?
Level: Basic
Methodological Answer:
A two-step approach is commonly employed:
Cyclopentylpropanoic Acid Synthesis : Cyclopentane derivatives are functionalized via Friedel-Crafts alkylation or radical-mediated addition to introduce the cyclopentyl group. For example, 3-cyclopentylpropanoic acid can be synthesized using cyclopentylmagnesium bromide reacting with acrylonitrile, followed by hydrolysis .
Esterification and Bromination : The carboxylic acid is esterified (e.g., using methanol and H₂SO₄), followed by α-bromination at the C2 position. Bromination often employs N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN) to minimize over-bromination .
Key Mitigation : Use low temperatures (0–5°C) during bromination and stoichiometric control to suppress di-brominated byproducts. Monitor via TLC or GC-MS for intermediate verification .
Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy : ¹H NMR should show distinct signals for the cyclopentyl group (δ 1.5–2.2 ppm, multiplet) and the methyl ester (δ 3.6–3.8 ppm, singlet). ¹³C NMR confirms the quaternary carbon adjacent to bromine (δ 45–50 ppm) .
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) or GC-MS (non-polar column) identifies impurities. Purity >97% is achievable with preparative HPLC .
- Elemental Analysis : Validate %C, %H, and %Br to confirm stoichiometry (e.g., C: ~47%, Br: ~23%) .
How can stereochemical outcomes be controlled during the synthesis of enantiomerically enriched this compound?
Level: Advanced
Methodological Answer:
- Chiral Auxiliaries : Use (R)- or (S)-glyceraldehyde acetonide to induce asymmetry during cyclopentyl group formation, followed by stereoretentive bromination .
- Enzymatic Resolution : Lipase-mediated hydrolysis of racemic esters (e.g., using Candida antarctica lipase B) can separate enantiomers. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .
Data Contradiction : If unexpected ee values arise, verify reaction pH (optimal: 6.5–7.5) and solvent polarity (e.g., tert-butyl methyl ether improves enzyme activity) .
How should researchers address discrepancies in spectroscopic data for this compound across different studies?
Level: Advanced
Methodological Answer:
- Solvent Effects : NMR chemical shifts vary with solvent (e.g., CDCl₃ vs. DMSO-d₆). Re-run spectra in standardized solvents and compare with literature .
- Crystallography : Resolve ambiguities via X-ray diffraction of single crystals grown in ethyl acetate/hexane. Confirm bond angles and spatial arrangement of the cyclopentyl group .
- Dynamic NMR : For conformational analysis (e.g., cyclopentyl ring puckering), perform variable-temperature NMR to detect coalescence points .
What safety protocols are critical when handling this compound in laboratory settings?
Level: Basic
Methodological Answer:
- PPE : Nitrile gloves (≥0.11 mm thickness), safety goggles, and lab coats. Use fume hoods for bromination steps due to HBr gas release .
- Storage : Store at 2–8°C in amber glass vials under inert gas (Ar/N₂) to prevent ester hydrolysis or radical degradation .
- Spill Management : Neutralize brominated compounds with sodium bicarbonate before disposal. Avoid skin contact; wash with 10% sodium thiosulfate if exposed .
What strategies optimize the regioselective bromination of methyl 3-cyclopentylpropanoate derivatives?
Level: Advanced
Methodological Answer:
- Radical Selectivity : Use NBS with UV light (λ = 365 nm) to target the α-C position. Add 1,4-cyclohexadiene as a H donor to suppress β-bromination .
- Steric Effects : Introduce bulky groups (e.g., tert-butyl) at the β-position to direct bromination to the less hindered α-site. Confirm regiochemistry via NOESY NMR .
How does the cyclopentyl group influence the reactivity of this compound in nucleophilic substitution reactions?
Level: Advanced
Methodological Answer:
- Steric Hindrance : The cyclopentyl group reduces SN2 reactivity at C2. Switch to polar aprotic solvents (e.g., DMF) and use phase-transfer catalysts (e.g., 18-crown-6) to enhance nucleophile accessibility .
- Leaving Group Stability : Bromine’s electronegativity stabilizes the transition state. Compare kinetics with chloro analogs via Hammett plots to quantify electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
